



Sourcing and Application of High-Purity Dibenzazepinone-d4: A Technical Guide

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Compound of Interest		
Compound Name:	Dibenzazepinone-d4	
Cat. No.:	B562401	Get Quote

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing, verifying, and applying high-purity **Dibenzazepinone-d4**. Deuterated compounds like **Dibenzazepinone-d4** are invaluable as internal standards in pharmacokinetic and metabolic studies due to their distinct mass, which allows for accurate quantification in complex biological matrices.[1][2]

Sourcing High-Purity Dibenzazepinone-d4

Identifying a reliable supplier is the first critical step. Key considerations include documented purity, isotopic enrichment, and proper storage and shipping conditions. The compound is typically a yellow solid with the CAS Number 1189706-86-2.[3][4]

Table 1: Comparison of Commercial Suppliers



Supplier	Product Number (Example)	CAS Number	Molecular Formula	Molecular Weight	Form	Storage Temp.
Pharmaffili ates	PA STI 029630	1189706- 86-2	C14H7D4N O	213.27	Yellow Solid	2-8°C
Santa Cruz Biotechnol ogy	sc-217376	1189706- 86-2	C14H7D4N O	213.27	Solid	-20°C
ChemicalB ook	CB764877 3	1189706- 86-2	C14H5D4N O	211.25	Solid	-20°C Freezer
Smolecule	SM14782	1189706- 86-2	C14H11NO	213.27	Solid	-20°C

Note: Purity specifications should be confirmed with the supplier via a lot-specific Certificate of Analysis (CoA).

Experimental Workflows and Protocols

A systematic workflow ensures the quality and appropriate use of the sourced material. This involves initial supplier verification, in-house quality control, and finally, application in research.



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Caption: Workflow for sourcing, qualifying, and using **Dibenzazepinone-d4**.

While specific synthesis routes for **Dibenzazepinone-d4** are proprietary, a plausible method can be inferred from the synthesis of related deuterated dibenzazepine compounds.[1] The



process would likely involve the cyclization of deuterated precursors.

Protocol: Synthesis of Deuterated Dibenzazepine Core

- Reaction Setup: In a suitable reaction vessel, dissolve the appropriate deuterated precursor (e.g., a deuterated iminostilbene derivative) in a solvent mixture, such as acetic acid and water.
- Carbamoylation: Heat the mixture (e.g., to 60°C) and slowly add a carbamoylating agent like sodium cyanate over several hours.
- Crystallization: Cool the reaction mixture to promote the crystallization of the deuterated dibenzazepine intermediate.
- Purification: Isolate the product via filtration. Further purification is critical to achieve high
 purity for its use as an internal standard. This is typically achieved through recrystallization
 from a suitable solvent system (e.g., dichloromethane/ethyl acetate or isopropanol) or
 preparative chromatography.

In-house verification of the compound's identity, purity, and isotopic enrichment is essential.

Table 2: Analytical Methods for Quality Control



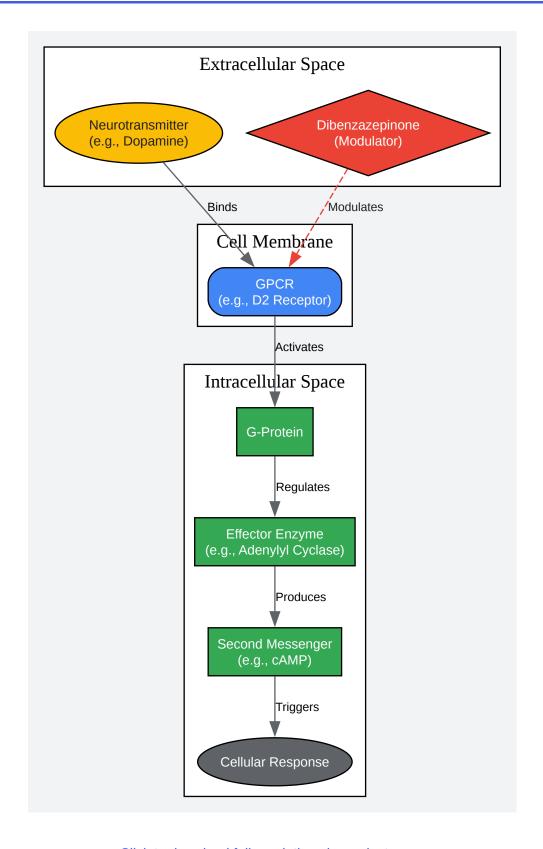
Method	Purpose	Protocol Summary	Expected Outcome
HPLC/UPLC	Determine chemical purity.	Dissolve a sample in a suitable solvent (e.g., Acetonitrile/Water). Inject onto a C18 column with a gradient elution. Monitor at a relevant UV wavelength.	A major peak corresponding to the compound with purity >98%.
Mass Spectrometry (MS)	Confirm molecular weight and isotopic enrichment.	Infuse a diluted sample into an ESI-MS. Acquire a full scan spectrum in positive ion mode.	A prominent ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]+ at m/z 214.28).
NMR Spectroscopy	Confirm chemical structure and deuterium incorporation.	Dissolve the sample in a deuterated solvent (e.g., CDCl ₃). Acquire ¹ H and ¹³ C NMR spectra.	¹ H NMR will show the absence of signals at positions where deuterium has been incorporated.

Biological Context and Mechanism of Action

Dibenzazepinone and its derivatives are primarily researched for their potential in neuroscience. They have been investigated for anxiolytic, antidepressant, and anticonvulsant properties, believed to stem from their ability to modulate neurotransmitter systems like serotonin and dopamine. As probes, they help researchers understand the function and mechanisms of neurotransmitter receptors in the brain.

The deuterated form, **Dibenzazepinone-d4**, is especially useful in pharmacokinetic studies to trace metabolic pathways and in interaction studies to elucidate binding affinities with biological targets such as G-protein coupled receptors (GPCRs).





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Caption: Representative GPCR signaling pathway modulated by Dibenzazepinone.



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